molecular formula C9H14N2 B2685539 4-Pyridin-2-ylbutan-2-amine CAS No. 933708-54-4

4-Pyridin-2-ylbutan-2-amine

Cat. No. B2685539
CAS RN: 933708-54-4
M. Wt: 150.225
InChI Key: GWKSNKWKKKLHMV-UHFFFAOYSA-N
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Description

4-Pyridin-2-ylbutan-2-amine, also known as PBA, is a synthetic organic compound with a chemical formula C10H14N2. It has a molecular weight of 150.22 .


Synthesis Analysis

The synthesis of 2-aminopyridine derivatives, which includes this compound, has been demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a butan-2-amine group . The InChI code for this compound is 1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fused Imidazo-Diazines and Imidazo-Pyridines Synthesis : 4-Pyridin-2-ylbutan-2-amine is used in the synthesis of imidazo-fused heteroaromatics using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This process accommodates structural variation and tolerates sensitive functional groups (Garzón & Davies, 2014).

  • Corrosion Inhibition : Schiff base compounds derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid. Their efficiency is influenced by the concentration of inhibitors and the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Catalysis and Reaction Mechanisms

  • C-H Functionalization : In the context of cyclic amines, this compound undergoes redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines which are further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

  • Aminomethylation Reaction : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals catalyze ortho-C-H bond addition of pyridine derivatives like this compound into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).

Biological Applications

  • Antimalarial Activity : Derivatives of this compound containing lipophilic side chains at the imine nitrogen atom show potential as antimalarials, with some showing notable activity against Plasmodium falciparum strains (Rodrigues et al., 2009).

  • Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe derived from this compound has been developed for selective "turn on" and naked-eye detection of Ni2+ ions, demonstrating potential applicability in biological environments (Khan, Ramu, & Pitchumani, 2018).

Safety and Hazards

The safety information for 4-Pyridin-2-ylbutan-2-amine includes hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

4-pyridin-2-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKSNKWKKKLHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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